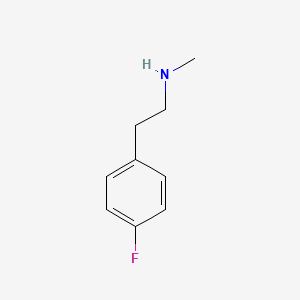

2-(4-fluorophenyl)-N-methylethanamine

Vue d'ensemble

Description

The compound "2-(4-fluorophenyl)-N-methylethanamine" is a fluorinated aromatic amine that is structurally related to compounds that have been synthesized and studied for their interactions with dopamine receptors and other biological activities. The presence of the fluorine atom on the phenyl ring can significantly alter the chemical and physical properties of the molecule, as well as its biological activity.

Synthesis Analysis

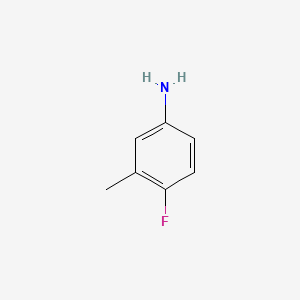

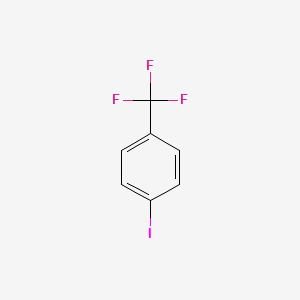

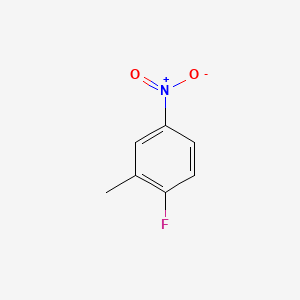

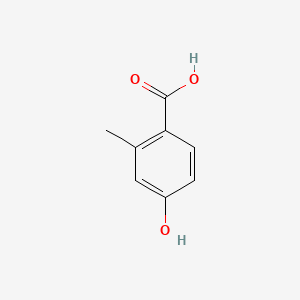

The synthesis of related fluorinated aromatic amines has been reported in the literature. For example, the synthesis of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its derivatives was achieved starting from 4-fluoro-3-hydroxytoluene, indicating that similar starting materials and synthetic routes could potentially be applied to synthesize "2-(4-fluorophenyl)-N-methylethanamine" . Additionally, the synthesis of other fluorinated compounds, such as 2-fluoro-4-bromobiphenyl, has been developed using methods like cross-coupling reactions and diazotization, which could be adapted for the synthesis of the target compound .

Molecular Structure Analysis

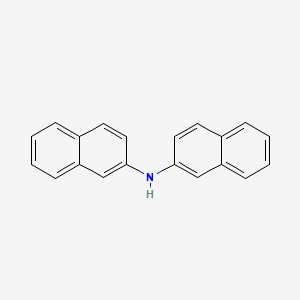

The molecular structure of fluorinated aromatic compounds can be characterized using various spectroscopic techniques. For instance, a related compound, N,N'-diphenyl-N,N'-bis(2-fluorophenyl)-1,1'-biphenyl-4,4'-diamine, was synthesized and its structure was elucidated using crystallography, showing a linear centrosymmetric framework . This suggests that "2-(4-fluorophenyl)-N-methylethanamine" could also be structurally characterized using similar methods to determine its conformation and electronic distribution.

Chemical Reactions Analysis

Fluorinated aromatic amines can participate in various chemical reactions. The presence of the fluorine atom can influence the reactivity of the compound, as seen in the synthesis of hybrid molecules like 2-(2-fluoro-[1,1'-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide, which was obtained from a reaction between amphetamine and flurbiprofen . This indicates that "2-(4-fluorophenyl)-N-methylethanamine" may also be used as a building block in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are often influenced by the presence of the fluorine atom. For example, fluorinated polyimides derived from related monomers exhibit good solubility in polar organic solvents and outstanding thermal and mechanical properties . While the specific properties of "2-(4-fluorophenyl)-N-methylethanamine" are not directly reported, it can be inferred that the fluorine atom would impart similar characteristics of increased lipophilicity and potential for strong interactions with biological targets, as seen in the binding affinities of related compounds for dopamine receptors .

Applications De Recherche Scientifique

Synthesis and Analytical Characterization

2-(4-fluorophenyl)-N-methylethanamine and its derivatives have been explored for various potential clinical applications, highlighting its significance in the field of medicinal chemistry. For instance, research into neurokinin-1 receptor antagonists has introduced compounds suitable for clinical administration, demonstrating efficacy in pre-clinical tests relevant to emesis and depression (Harrison et al., 2001). Additionally, synthetic methodologies for producing related compounds, such as fluorolintane, have been detailed, emphasizing the compound's relevance in research and potential therapeutic applications (Dybek et al., 2019).

Molecular Structure and Crystallography

Studies on molecular structure and crystallography provide insights into the physicochemical properties of 2-(4-fluorophenyl)-N-methylethanamine derivatives. The crystal packing and hydrogen bonding patterns of certain derivatives have been analyzed to understand their structural stability and potential interactions in biological systems (Butcher et al., 2007).

Pharmacokinetics and Metabolism

Pharmacokinetic and metabolic profiling of related compounds provides essential data for their development as therapeutic agents. For instance, the metabolism of selective androgen receptor modulators in rats has been thoroughly investigated, indicating the compounds' bioavailability, clearance, and extensive metabolism, which are crucial for their pharmacological action (Wu et al., 2006).

Radiosynthesis and Imaging Applications

Radiolabeled derivatives of 2-(4-fluorophenyl)-N-methylethanamine have been synthesized for potential use in imaging studies, such as positron emission tomography (PET), to target specific receptors in the brain. This underscores the compound's applicability in neuroimaging and the study of neurological disorders (Eskola et al., 2002).

Chemical Synthesis and Reactivity

Research into the chemical synthesis and reactivity of 2-(4-fluorophenyl)-N-methylethanamine derivatives has led to the development of regioselectively functionalized compounds. These studies are foundational for the creation of novel molecules with potential therapeutic value (Sanz et al., 2006).

Mécanisme D'action

Safety and Hazards

Based on the available data, “2-(4-fluorophenyl)-N-methylethanamine” may pose certain hazards. It is recommended to handle this compound with appropriate safety measures. It is advised not to breathe dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Orientations Futures

The future research directions for “2-(4-fluorophenyl)-N-methylethanamine” could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields could be explored .

Propriétés

IUPAC Name |

2-(4-fluorophenyl)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5,11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCBPDSPIVAMJIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80276226 | |

| Record name | 2-(4-fluorophenyl)-N-methylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-fluorophenyl)-N-methylethanamine | |

CAS RN |

459-28-9 | |

| Record name | p-Fluoro-N-methylphenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-fluorophenyl)-N-methylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(4-fluorophenyl)ethyl](methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-FLUORO-N-METHYLPHENETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3YJB6ELXE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(Trifluoromethyl)phenyl]acetamide](/img/structure/B1294952.png)

![6,11-Dihydro-5H-dibenzo[b,E]azepine](/img/structure/B1294957.png)